molecular formula C12H12N2O4 B11067477 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide

Cat. No.: B11067477
M. Wt: 248.23 g/mol
InChI Key: IJYKBROCBRVRIB-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxybutanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-hydroxybutanamide

InChI

InChI=1S/C12H12N2O4/c15-10(13-18)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5,18H,3,6-7H2,(H,13,15)

InChI Key

IJYKBROCBRVRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NO

Origin of Product

United States

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